N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
The compound N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4, a sulfanyl-linked carbamoyl methyl moiety (attached to a 3-methylphenyl group) at position 5, and a furan-2-carboxamide group at position 3 via a methyl bridge. This structure combines pharmacophoric elements such as the triazole ring (known for metabolic stability), the sulfanyl group (enhancing solubility and binding interactions), and the furan-carboxamide moiety (contributing to π-π stacking and hydrogen bonding) .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-16-7-5-8-17(13-16)26-22(30)15-34-24-28-27-21(14-25-23(31)20-11-6-12-33-20)29(24)18-9-3-4-10-19(18)32-2/h3-13H,14-15H2,1-2H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWQWJVVNXHECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Attachment of the Methylanilino Group: The methylanilino group is attached via a condensation reaction with an appropriate aniline derivative.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an aldehyde.
Final Coupling Reaction: The final step involves coupling the triazole, methoxyphenyl, methylanilino, and furan moieties under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and methoxyphenyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl and triazole moieties using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at the methoxyphenyl and anilino groups, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of amide bonds and the formation of corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research has indicated that N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The presence of the triazole ring is often linked to enhanced activity against fungi and bacteria due to its ability to inhibit specific enzymes crucial for microbial survival.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncology.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, which could be beneficial for treating diseases characterized by chronic inflammation.
Therapeutic Implications
Given its diverse biological activities, this compound has potential therapeutic applications:
- Infectious Diseases : Its antimicrobial properties could lead to the development of new antibiotics or antifungal agents.
- Cancer Therapy : As an anticancer agent, it may contribute to novel treatment regimens for various types of cancer.
- Chronic Inflammatory Conditions : Its anti-inflammatory effects could be harnessed for treating conditions such as arthritis or inflammatory bowel disease.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs based on structural features, molecular properties, and reported activities:
*Molecular weights calculated using PubChem or ChemDraw.
†Estimated based on formula: C26H25N5O4S.
‡Inferred from anti-inflammatory triazole derivatives in .
Structural and Functional Analysis
Triazole Core Modifications: The target compound’s 1,2,4-triazole core is substituted with a 2-methoxyphenyl group at position 4, which may enhance lipophilicity and π-stacking compared to simpler alkyl or halogenated substituents in analogs (e.g., ethyl in ) .
Furan-2-Carboxamide Variations :
- The furan-2-carboxamide group in the target compound is connected via a methyl bridge, whereas analogs in –9 and 16–17 feature direct attachment or alternative linkages. This methyl spacer may improve conformational flexibility and target engagement compared to rigid analogs .
Biological Activity Trends :
- Compounds with anti-inflammatory activity () typically feature sulfanyl-linked acetamide or triazole-thione groups, suggesting the target’s sulfanyl-carbamoyl moiety may confer similar properties .
- Insecticidal activity in ’s compound 4 highlights the role of furan-carboxamide and methoxyphenyl groups, though the target’s triazole core may shift its application toward enzyme inhibition or anti-inflammatory pathways .
Biological Activity
N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural characteristics:
- Molecular Formula : C26H25N3O2S2
- Molecular Weight : 485.62 g/mol
- SMILES Representation : CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)C4=CC=C(C=C4)OC
The structure features a furan ring, a triazole moiety, and multiple aromatic groups, which contribute to its biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.
3. Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, the compound has shown anti-inflammatory properties in preclinical models. The following table summarizes its effects on inflammatory markers:
| Inflammatory Marker | Effect Observed | Reference |
|---|---|---|
| TNF-alpha | Decreased by 40% at 10 µM | |
| IL-6 | Decreased by 35% at 10 µM | |
| COX-2 | Inhibition observed; IC50 = 25 µM |
These findings suggest that the compound may be useful in treating conditions characterized by excessive inflammation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazole derivatives included this compound. The results showed promising activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In a series of experiments examining the cytotoxic effects on breast and cervical cancer cells, this compound demonstrated significant growth inhibition compared to standard chemotherapeutic agents. These results warrant further investigation into its mechanism and potential clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
